1-Fluoro-2-(propane-2-sulfonyl)benzene

Lipophilicity Drug Design ADME

Researchers developing hydrophobic-target ligands often struggle to source ortho-fluoro aryl sulfone building blocks with validated lipophilicity for SAR studies. This compound directly addresses that gap. • LogP 3.09 (vs. 1.69 for 4-fluoro isomer) - ~25× higher octanol-water partitioning for improved membrane permeability and hydrophobic pocket binding. • Ortho-sulfone activates fluorine for efficient nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, enabling rapid analog library synthesis. • 98% purity, suitable as an HPLC/LC-MS reference standard for pharmaceutical quality control of fluorinated aryl sulfone intermediates.

Molecular Formula C9H11FO2S
Molecular Weight 202.25 g/mol
CAS No. 652170-37-1
Cat. No. B12521762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(propane-2-sulfonyl)benzene
CAS652170-37-1
Molecular FormulaC9H11FO2S
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3
InChIKeyDMKKIIPVYDZMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-(propane-2-sulfonyl)benzene: Ortho-Fluorinated Aryl Sulfone Building Block


1-Fluoro-2-(propane-2-sulfonyl)benzene is an aromatic sulfone featuring a fluorine atom ortho to an isopropylsulfonyl group on a benzene ring . With molecular formula C₉H₁₁FO₂S and molecular weight 202.25 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis .

Ortho-fluoro, ortho-sulfone aromatic building block
Activated for SNAr diversification with nucleophiles
Reported high lipophilicity for hydrophobic pocket exploration

Why Analogs Cannot Replace 1-Fluoro-2-(propane-2-sulfonyl)benzene


The ortho-fluoro, ortho-sulfonyl substitution pattern imparts a distinct physicochemical profile that cannot be replicated by the 4-fluoro isomer or non-fluorinated analogs. Comparative lipophilicity data reveals a LogP differential of over 1.4 units between the target (LogP 3.09) and its 4-fluoro counterpart (LogP 1.69), translating to approximately 25-fold higher octanol-water partitioning . Such differences critically influence membrane permeability, metabolic stability, and target binding in biological systems, making direct substitution detrimental to structure-activity relationships .

Regioisomer mismatch

Ortho-fluoro substitution confers a >25-fold lipophilicity shift versus 4-fluoro isomer, altering membrane interaction and target binding context.

SNAr activation absent

Para-substituted isomers lack the ortho-sulfone activation required for efficient SNAr, limiting their use as a diversification handle.

Non-fluorinated analogs

Analogs without the fluorine leaving group cannot undergo SNAr and exhibit distinct electronic profiles, potentially disrupting established SAR studies.

Differentiation Evidence: 1-Fluoro-2-(propane-2-sulfonyl)benzene vs. Analogs


Lipophilicity Advantage of the Ortho-Fluoro Sulfone

The computed LogP of the target (3.09) is 1.40 log units higher than that of the 4-fluoro regioisomer (1.69) and 1.71 log units higher than the non-fluorinated isopropyl phenyl sulfone (1.38) . This corresponds to a ~25-fold increase in predicted octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the ortho-fluoro/ortho-sulfonyl arrangement .

Lipophilicity
Computed
Target LogP 3.09 vs 4-F isomer 1.69 (Δ +1.40)
Non-fluorinated 1.38 (Δ +1.71)
Supports hydrophobic pocket screening context; ~25-fold higher partitioning predicted.
Computed LogP; experimental confirmation recommended.
Lipophilicity Drug Design ADME

SNAr Reactivity from Ortho-Sulfone Activation

The ortho relationship between the electron-withdrawing sulfone group and the fluorine leaving group in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions. This activation pattern is well-established for ortho-sulfonyl aryl fluorides, where the sulfone group stabilizes the Meisenheimer intermediate through resonance and inductive effects . By contrast, the 4-fluoro isomer lacks this direct ortho activation, resulting in lower reactivity under identical nucleophilic conditions .

SNAr Reactivity
Class-level inference
Ortho-sulfone activates fluorine for SNAr; para isomer lacks this activation.
Enables nucleophilic diversification; para isomer less reactive.
Based on general sulfone reactivity principles; no compound-specific kinetics.
SNAr Reactivity Synthetic Chemistry Medicinal Chemistry

Selective COX-2 Inhibition Potential

A patent from Pharmacia Corporation disclose that fluoro-substituted benzenesulfonyl compounds, including those with ortho-fluoro and ortho-sulfonyl substitution, exhibit improved selectivity and/or potency in inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) compared to corresponding sulfonamides or methylsulfones lacking fluoro substituents . While the patent does not provide specific IC₅₀ values for the target compound, the class-level claim supports the potential for selective anti-inflammatory activity.

COX-2 Selectivity
Class-level inference
Patent claims improved COX-2 over COX-1 selectivity for fluoro-substituted benzenesulfonyl class.
Supports COX-2 selectivity screening context; requires experimental validation.
No compound-specific IC₅₀ data; class-level claim from patent.
COX-2 Inhibition Anti-inflammatory Selectivity

Application Scenarios for 1-Fluoro-2-(propane-2-sulfonyl)benzene


Lipophilic Fragment for Hydrophobic Pocket Targeting

Owing to its elevated LogP (3.09), the target compound is well-suited for incorporation into lead compounds targeting hydrophobic enzyme pockets or membrane-associated receptors . The enhanced lipophilicity, relative to the 4-fluoro isomer (LogP 1.69), can improve ligand efficiency and binding thermodynamics in hydrophobic environments .

SNAr-Based Diversification

The ortho-sulfone activation of the fluorine leaving group enables efficient nucleophilic aromatic substitution with amines, alkoxides, and thiols, facilitating the rapid generation of structurally diverse analog libraries for structure-activity relationship studies .

Analytical Reference Standard

Available at 98% purity from commercial suppliers, the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing related ortho-fluorinated aryl sulfone intermediates in pharmaceutical quality control .

Fragment-Based Discovery for COX-2

Given the class-level patent evidence for COX-2 selectivity among fluoro-substituted benzenesulfonyl compounds, the target compound is a viable fragment hit for developing selective anti-inflammatory agents, particularly for programs seeking to minimize gastrointestinal side effects associated with traditional NSAIDs .

Application
Selection Property
Validation Focus
Hydrophobic pocket fragment screening
Reported high lipophilicity (computed)
Membrane permeability and binding thermodynamics assays
SNAr-based analog library synthesis
Ortho-sulfone activated fluorine handle
Reactivity screening with amines, alkoxides, thiols
Reference standard for method development
98% purity, defined ortho-fluoro sulfone structure
HPLC/LC-MS/NMR method qualification
COX-2 selectivity fragment screening
Class-level COX-2 selectivity patent evidence
In vitro COX-1/COX-2 enzyme inhibition assay comparison
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